molecular formula C21H52O6Si5 B020171 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose CAS No. 19126-99-9

1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose

Cat. No.: B020171
CAS No.: 19126-99-9
M. Wt: 541.1 g/mol
InChI Key: PPFHNIVPOLWPCF-AWGDKMGJSA-N
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Description

1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose is a derivative of D-glucose where the hydroxyl groups are replaced by trimethylsilyl groups. This compound is widely used in organic synthesis and glycobiology research due to its stability and reactivity. The trimethylsilyl groups protect the hydroxyl groups, making the compound useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose typically involves the reaction of D-glucose with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of intermediate silyl ethers, which are then converted to the final product. The reaction conditions usually include anhydrous solvents and inert atmosphere to prevent hydrolysis of the silyl groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound back to its original hydroxyl form.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove trimethylsilyl groups.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.

Scientific Research Applications

1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose has several applications in scientific research:

    Chemistry: It is used as a protecting group for hydroxyl groups in organic synthesis.

    Biology: The compound is utilized in glycobiology to study carbohydrate structures and functions.

    Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose involves the protection of hydroxyl groups by trimethylsilyl groups. This protection prevents unwanted side reactions during chemical synthesis. The compound can be selectively deprotected under mild conditions, allowing for precise control over the reaction process.

Comparison with Similar Compounds

  • 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-mannopyranose
  • 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-alpha-D-galactose

Comparison: 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose is unique due to its specific configuration and reactivity. Compared to its analogs, it offers distinct advantages in terms of stability and ease of deprotection. The choice of compound depends on the specific requirements of the synthesis or research application.

Properties

IUPAC Name

trimethyl-[[(2R,3R,4S,5R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H52O6Si5/c1-28(2,3)22-16-17-18(24-29(4,5)6)19(25-30(7,8)9)20(26-31(10,11)12)21(23-17)27-32(13,14)15/h17-21H,16H2,1-15H3/t17-,18-,19+,20-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFHNIVPOLWPCF-AWGDKMGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H52O6Si5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544478
Record name 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19126-99-9
Record name 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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